molecular formula C14H24N2O4S4 B14014599 S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate CAS No. 2080-57-1

S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate

Cat. No.: B14014599
CAS No.: 2080-57-1
M. Wt: 412.6 g/mol
InChI Key: NALZYOZGPPMCRB-UHFFFAOYSA-N
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Description

2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone is a complex organic compound featuring multiple morpholine and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone typically involves the reaction of morpholine derivatives with disulfide and sulfanyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol derivatives.

    Substitution: The morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted morpholine compounds.

Scientific Research Applications

2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with similar structural features but lacking the disulfide and sulfanyl groups.

    Thiols: Compounds containing sulfanyl groups that can undergo similar chemical reactions.

    Disulfides: Compounds with disulfide bonds that exhibit similar redox properties.

Uniqueness

2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone is unique due to its combination of morpholine, disulfide, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity not found in simpler analogs.

Properties

CAS No.

2080-57-1

Molecular Formula

C14H24N2O4S4

Molecular Weight

412.6 g/mol

IUPAC Name

S-[2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethyl] morpholine-4-carbothioate

InChI

InChI=1S/C14H24N2O4S4/c17-13(15-1-5-19-6-2-15)21-9-11-23-24-12-10-22-14(18)16-3-7-20-8-4-16/h1-12H2

InChI Key

NALZYOZGPPMCRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)SCCSSCCSC(=O)N2CCOCC2

Origin of Product

United States

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